7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4497552
CAS Number:
Molecular Formula: C21H17N7O3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (PTPs) are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. They are primarily known for their activity as adenosine receptor antagonists, particularly at the A2A and A3 subtypes [, , ]. These compounds are often characterized by structural features like a furanyl moiety at the 2-position, amino substitution at the 5-position, and various alkyl or aryl substituents at the 7- and 8- positions [, , ].

Synthesis Analysis

The synthesis of PTPs typically involves multi-step procedures starting from pyrazole derivatives. [, , , , , ]. Common synthetic strategies include:

  • Cyclocondensation reactions: Utilizing 5-aminopyrazole derivatives as starting materials, followed by reactions with orthoesters, hydrazines, or other cyclizing agents to build the triazolopyrimidine ring system [, , , ].
  • Oxidative cyclization: Starting with hydrazino-pyrazolopyrimidine derivatives, oxidative cyclization using reagents like ferric chloride (FeCl3) can lead to the formation of the triazolopyrimidine core [].
  • Dimroth rearrangement: This rearrangement can be employed to isomerize certain pyrazolotriazolopyrimidines, potentially yielding compounds with different pharmacological profiles [, ].
Molecular Structure Analysis

The molecular structure of PTPs has been extensively studied using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods [, , ]. The tricyclic core structure of these compounds is generally planar, and the substituents at different positions can influence their interactions with biological targets.

Adenosine Receptor Antagonist Activity:

  • A2A Receptor Antagonism: Several PTPs, such as SCH 58261 and KW-6002, exhibit potent and selective antagonism at the A2A receptor subtype, making them promising candidates for treating Parkinson's disease and other neurological conditions [, , , , , ].
  • A3 Receptor Antagonism: Certain PTPs, like MRE 3008-F20 and compound 4, display high affinity and selectivity for the A3 receptor subtype, suggesting potential applications in treating inflammation, asthma, and cardiac ischemia [, , ].
Applications
  • Neurological disorders: A2A antagonists are being investigated for treating Parkinson's disease, Alzheimer's disease, and other neurological conditions [, , , , , ].
  • Cardiovascular diseases: Adenosine receptors play a role in regulating blood flow and cardiac function. PTPs targeting specific subtypes could be useful for treating cardiovascular diseases [, ].
  • Inflammation and immune responses: A3 antagonists have shown potential for modulating inflammation and immune responses, suggesting possible applications in treating asthma, autoimmune diseases, and other inflammatory conditions [, , ].

2-(2-Furanyl)-7-[2-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a selective adenosine A2A receptor antagonist. It has been studied for its potential in treating Parkinson's disease and was investigated as a PET tracer for imaging cerebral adenosine A2A receptors.

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It highlights the importance of this core structure for adenosine A2A receptor antagonism.

SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. Studies have shown it to have neuroprotective effects against Parkinson's disease-related neurotoxicity. [, , , ]

Relevance: SCH58261, like 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. This shared core structure suggests potential for similar biological activity related to adenosine A2A receptor antagonism. [, , , ]

KW-6002 [(E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is an adenosine A2A receptor antagonist. Research suggests it may potentiate the reinforcing effects of THC and play a role in the development of behavioral sensitization to L-DOPA. [, , ]

Relevance: While not structurally identical, KW-6002's activity as an adenosine A2A receptor antagonist suggests a potential for shared pharmacological mechanisms with 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, despite differences in their core structures. [, , ]

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is a potent adenosine A2A receptor antagonist. It has shown activity in various functional models, including antagonizing NECA-induced vasorelaxation and inhibiting platelet aggregation. [, ]

Relevance: This compound shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Similarities in the core structure indicate a potential for overlapping pharmacological profiles. [, ]

N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE Series)

Compound Description: The MRE series comprises derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine substituted at the N8 position with various groups and containing urea or amide functionalities at the N5 position. These compounds demonstrate selectivity for the human A3 adenosine receptor subtype.

Relevance: The MRE series and 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belong to the same chemical class, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. This structural similarity suggests a possible connection in their adenosine receptor-related activities.

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound emerged as a lead compound in a study searching for neuroprotective agents against Alzheimer's disease. It showed neuroprotective effects against the fibrillar non-β-amyloid component (NAC) in human neuroblastoma SH-SY5Y cells.

Relevance: 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the main compound, 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Additionally, both compounds have a methyl substituent at position 7.

5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

Compound Description: This compound, studied as part of an investigation into adenosine receptor antagonists, displayed promising water solubility but a loss of receptor affinity. It highlights the importance of substituents on the core structure in determining receptor interaction.

Relevance: 5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine and 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine both feature the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure, emphasizing its significance in developing compounds targeting adenosine receptors.

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is a highly potent, selective, and water-soluble antagonist of the human A3 adenosine receptor. It displayed the highest affinity and selectivity for the human A3 receptor ever reported, highlighting the potential of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives for targeting this receptor subtype.

Relevance: This compound belongs to the same chemical class as 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both featuring the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine core. Its high potency and selectivity for the human A3 adenosine receptor emphasize the pharmacological potential of this core structure.

5N-(4-Methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3008-F20)

Compound Description: MRE 3008-F20 is a potent and selective antagonist of the human A3 adenosine receptor. Its tritium-labeled form, [3H]-MRE 3008-F20, served as a valuable tool for characterizing this receptor subtype, demonstrating high affinity and selectivity. [, ]

Relevance: Both MRE 3008-F20 and 7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are members of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class of compounds, suggesting potential for similar adenosine receptor-related activities. [, ]

Properties

Product Name

7-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

10-methyl-4-[3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C21H17N7O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H17N7O3/c1-13-8-16(6-7-18(13)28(29)30)31-11-14-4-3-5-15(9-14)19-24-21-17-10-23-26(2)20(17)22-12-27(21)25-19/h3-10,12H,11H2,1-2H3

InChI Key

GPFXKCLTTKNMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.